molecular formula C12H23BO2 B13592010 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13592010
M. Wt: 210.12 g/mol
InChI Key: MVMWUEZXGHOQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylbut-1-en-1-yl derivatives with boronic acid or boronate esters under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-containing ring. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler boron-containing molecules.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron hydrides. Substitution reactions typically result in the formation of new organoboron compounds with different functional groups.

Scientific Research Applications

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent or in boron neutron capture therapy (BNCT).

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through its ability to coordinate with transition metals. In biological systems, the compound may interact with cellular components, influencing processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Propylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific alkyl substituent, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and other applications, offering distinct advantages over similar compounds with different alkyl groups.

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

2-(2-ethylbut-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-7-10(8-2)9-13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3

InChI Key

MVMWUEZXGHOQAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.